
Application Notes and Protocols for Cell
Invasion Assay Using cyclo(RLsKDK)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: cyclo(RLsKDK)

Cat. No.: B11930368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related

mortality. The A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane protein that

plays a significant role in cancer progression, including invasion and metastasis. Elevated

expression of ADAM8 is often correlated with poor prognosis in various cancers. The cyclic

peptide cyclo(RLsKDK), also known as BK-1361, is a specific inhibitor of ADAM8, targeting its

disintegrin domain and preventing the necessary multimerization for its activity.[1] By inhibiting

ADAM8, cyclo(RLsKDK) has been shown to effectively reduce cancer cell invasion in a dose-

dependent manner, making it a promising candidate for anti-metastatic therapies.[1]

These application notes provide a detailed protocol for utilizing cyclo(RLsKDK) in a cell

invasion assay to assess its inhibitory effects on cancer cells. The protocol is based on the

widely used Transwell invasion assay, also known as the Boyden chamber assay.

Principle of the Assay
The cell invasion assay measures the ability of cells to move through a layer of extracellular

matrix (ECM) components, mimicking the in vivo process of tissue invasion. In this protocol, a

Transwell insert with a porous membrane is coated with a basement membrane matrix, such as

Matrigel®. Cancer cells are seeded in the upper chamber of the insert in a serum-free medium,

while the lower chamber contains a chemoattractant, typically a medium with fetal bovine
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serum (FBS). Invasive cells degrade the ECM, migrate through the pores of the membrane

towards the chemoattractant, and adhere to the bottom surface of the membrane. The

inhibitory effect of cyclo(RLsKDK) is quantified by comparing the number of invaded cells in

treated versus untreated conditions.

Data Presentation
The inhibitory effect of cyclo(RLsKDK) on cancer cell invasion is typically assessed by

quantifying the number of invaded cells at various concentrations of the peptide. The results

are often presented as a percentage of invasion relative to the untreated control.

Table 1: Dose-Dependent Inhibition of Pancreatic Cancer Cell Invasion by cyclo(RLsKDK)

Cell Line Treatment Concentration (nM)
% Invasion (relative
to control)

Panc1_A8 Control (vehicle) 0 100%

Panc1_A8 cyclo(RLsKDK) 10 Reduced

Panc1_A8 cyclo(RLsKDK) 100 Significantly Reduced

Panc1_A8 cyclo(RLsKDK) 1000 Maximally Reduced

AsPC-1 Control (vehicle) 0 100%

AsPC-1 cyclo(RLsKDK) 1000 ~13%

Data adapted from Schlomann U, et al. Nat Commun. 2015.[1]

Experimental Protocols
Materials and Reagents

Cancer cell line of interest (e.g., Panc-1, AsPC-1, U87 glioblastoma, HCT116 colon cancer)

[1][2][3]

Cyclo(RLsKDK) peptide (synthesized or commercially available)

Cell culture medium (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate Buffered Saline (PBS)

Transwell inserts (8 µm pore size) for 24-well plates

Matrigel® Basement Membrane Matrix (or other suitable ECM)

Serum-free cell culture medium

Cotton swabs

Fixation solution (e.g., 4% paraformaldehyde in PBS or methanol)

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol or DAPI)

Microscope with imaging capabilities

Experimental Workflow
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Experimental workflow for the cell invasion assay.

Detailed Method
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1. Preparation of Matrigel-Coated Inserts:

Thaw Matrigel® on ice overnight in a 4°C refrigerator.

Dilute Matrigel® with cold, serum-free medium to the desired concentration (typically 1-2

mg/mL). The optimal concentration may need to be determined empirically for your cell line.

Add 50-100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell

insert.

Incubate the inserts at 37°C for at least 4-6 hours (or overnight) to allow the gel to solidify.

2. Cell Preparation:

Culture cancer cells to ~80% confluency.

The day before the assay, starve the cells by replacing the growth medium with serum-free

medium for 18-24 hours.

On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and

resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

The optimal cell density should be determined for each cell line.

3. Invasion Assay:

Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the upper and

lower chambers and incubate for 1-2 hours at 37°C.

Carefully remove the rehydration medium from the upper and lower chambers.

In the lower chamber of the 24-well plate, add 500-750 µL of medium containing a

chemoattractant (e.g., 10% FBS).

Prepare the cell suspension with different concentrations of cyclo(RLsKDK) (e.g., 0, 10,

100, 1000 nM) in serum-free medium. Include a vehicle-only control.

Add 200-500 µL of the cell suspension containing the respective cyclo(RLsKDK)
concentration to the upper chamber of the inserts.
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Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The

incubation time will need to be optimized based on the invasive potential of the cell line.

4. Quantification of Invaded Cells:

After incubation, carefully remove the inserts from the wells.

Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper

surface of the membrane.

Fix the invaded cells on the bottom of the membrane by immersing the insert in a fixation

solution for 10-20 minutes.

Wash the inserts with PBS.

Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for

15-30 minutes.

Gently wash the inserts with water to remove excess stain and allow them to air dry.

Image the stained cells on the underside of the membrane using a microscope. Capture

several random fields of view for each insert.

Count the number of invaded cells per field. The results can be expressed as the average

number of invaded cells per field or as a percentage of the control.

Signaling Pathway
Cyclo(RLsKDK) inhibits cell invasion by targeting ADAM8. The inhibition of ADAM8 disrupts

downstream signaling pathways that are crucial for cell migration and invasion.
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ADAM8 signaling pathway in cell invasion.
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Pathway Description:

ADAM8, through its proteolytic and non-proteolytic functions, plays a crucial role in promoting

cell invasion.[4] Its disintegrin domain can bind to and activate β1 integrins, leading to the

downstream activation of Focal Adhesion Kinase (FAK) and the PI3K/AKT signaling pathway.[4]

This can also trigger the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[2] Furthermore,

ADAM8 has been shown to modulate the TGF-β signaling pathway, leading to the activation of

Smad2/3 and promoting the epithelial-mesenchymal transition (EMT), a key process in cancer

cell invasion.[5] The activation of these pathways ultimately leads to the transcription of genes

involved in cell motility, ECM degradation (e.g., Matrix Metalloproteinases - MMPs), and

invasion.[1] Cyclo(RLsKDK) inhibits the initial step of ADAM8 multimerization, thereby blocking

these downstream pro-invasive signaling events.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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